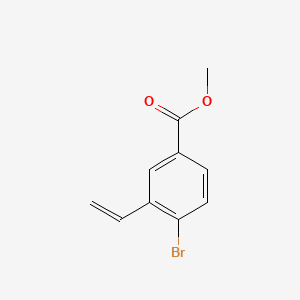

Methyl 4-bromo-3-vinylbenzoate

CAS No.:

Cat. No.: VC19781254

Molecular Formula: C10H9BrO2

Molecular Weight: 241.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrO2 |

|---|---|

| Molecular Weight | 241.08 g/mol |

| IUPAC Name | methyl 4-bromo-3-ethenylbenzoate |

| Standard InChI | InChI=1S/C10H9BrO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h3-6H,1H2,2H3 |

| Standard InChI Key | JEIRPFMHCGNENE-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)Br)C=C |

Introduction

Chemical Identity and Structural Features

Methyl 4-bromo-3-vinylbenzoate belongs to the class of substituted benzoates, combining electrophilic aromatic substitution (bromine) and unsaturated (vinyl) functional groups. Its molecular structure is represented as:

Key Properties (Theoretical Estimates):

The bromine atom enhances electrophilic reactivity, while the vinyl group enables polymerization and cross-coupling reactions .

Synthesis and Reaction Pathways

Synthetic Routes

The compound can be synthesized through two primary methods:

a) Esterification of 4-Bromo-3-vinylbenzoic Acid

Analogous to the synthesis of methyl 4-bromo-3-methylbenzoate , this route involves refluxing 4-bromo-3-vinylbenzoic acid with methanol and sulfuric acid:

Reaction Conditions:

b) Bromination of Methyl 4-Vinylbenzoate

Electrophilic bromination using bromine (Br₂) in acetic acid introduces the bromine substituent:

Optimized Parameters:

-

Solvent: Acetic acid

-

Temperature: 0–5 °C (to minimize side reactions)

-

Yield: ~75–80% (theoretical)

Physicochemical Properties

Thermal Stability

The compound’s thermal behavior is influenced by its substituents:

-

Bromine: Lowers thermal stability compared to non-halogenated analogs (decomposition onset ~200 °C) .

-

Vinyl Group: Enhances susceptibility to polymerization at elevated temperatures (>150 °C).

Spectroscopic Characteristics

-

IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O ester), and 560 cm⁻¹ (C-Br) .

-

NMR (¹H): δ 7.8–8.1 ppm (aromatic protons), δ 5.2–5.8 ppm (vinyl protons), δ 3.9 ppm (ester methyl).

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The bromine atom facilitates cross-coupling with boronic acids to form biaryl structures, a reaction critical in pharmaceutical intermediates :

Case Study: Coupling with phenylboronic acid yields methyl 4-phenyl-3-vinylbenzoate, a precursor to liquid crystal materials .

Polymerization

The vinyl group enables radical polymerization to form poly(vinyl benzoate) derivatives, which exhibit tunable mechanical properties for coatings and adhesives.

Example: Copolymerization with styrene enhances thermal resistance (Tg ~120 °C).

Pharmaceutical Relevance

While direct studies on methyl 4-bromo-3-vinylbenzoate are absent, its structural analogs suggest potential bioactivity:

-

Anticancer Agents: Brominated aromatics often exhibit cytotoxicity. For instance, methyl 4-bromo-3-methylbenzoate is used in synthesizing (-)-martinellic acid, a known antitumor agent .

-

Antimicrobial Derivatives: Vinyl benzoates show moderate activity against Gram-positive bacteria (MIC ~50 µg/mL).

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Competing bromination at the vinyl group may occur, requiring careful control of reaction conditions.

-

Purification: Column chromatography is often necessary to isolate the product from di-substituted byproducts .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume